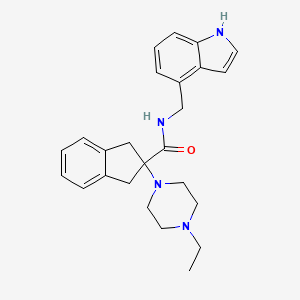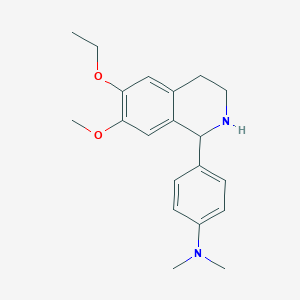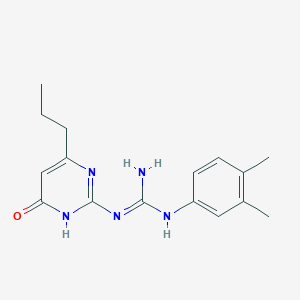
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide, also known as EPIC, is a chemical compound that has been widely researched for its potential applications in the field of medicine. EPIC belongs to the class of indole-based compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide is not fully understood. However, it is believed to act on various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels. 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been shown to bind to the serotonin 5-HT7 receptor, which is involved in regulating mood and cognition. It has also been found to modulate the activity of voltage-gated potassium channels, which are involved in regulating neuronal excitability.
Biochemical and Physiological Effects
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has also been found to have antipsychotic effects by modulating the activity of dopamine and serotonin receptors in the brain. Additionally, 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been extensively studied, and its pharmacological properties are well-characterized. However, 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide. One potential area of research is the development of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide-based drugs for the treatment of cancer, schizophrenia, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the molecular targets and mechanisms of action of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide. Finally, more research is needed to establish the safety and efficacy of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide involves the reaction of 2-indanecarboxylic acid with 4-ethyl-1-piperazinecarboxylic acid and 1H-indole-4-methanamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a base such as triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antipsychotic, and neuroprotective properties. 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychotic disorders. Additionally, 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-2-28-12-14-29(15-13-28)25(16-19-6-3-4-7-20(19)17-25)24(30)27-18-21-8-5-9-23-22(21)10-11-26-23/h3-11,26H,2,12-18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJSSBXIAZVVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=C5C=CNC5=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)

![methyl 3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6088583.png)
![3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6088589.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-furoyl)piperidine](/img/structure/B6088597.png)
![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)
![N-(3-chlorobenzyl)-3-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6088614.png)

![N-(2-chloro-3-pyridinyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6088620.png)
![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)